molecular formula C7H8N2O2 B1419326 N-Methyl-2-nitroaniline-d3 CAS No. 112333-14-9

N-Methyl-2-nitroaniline-d3

Cat. No.: B1419326
CAS No.: 112333-14-9
M. Wt: 155.17 g/mol
InChI Key: KFBOUJZFFJDYTA-FIBGUPNXSA-N
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Description

N-Methyl-2-nitroaniline-d3 is a deuterated derivative of N-Methyl-2-nitroaniline, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which aids in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-nitroaniline-d3 typically involves the nitration of N-Methyl-aniline-d3. The process begins with the preparation of N-Methyl-aniline-d3, which is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position of the aromatic ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain the quality and yield of the product. The final product is purified through recrystallization or chromatography techniques to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-2-nitroaniline-d3 undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

    Oxidation: Potassium permanganate, acidic medium.

Major Products:

    Reduction: N-Methyl-2-aminoaniline-d3.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-Methyl-2-nitrobenzoic acid-d3.

Scientific Research Applications

N-Methyl-2-nitroaniline-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biochemistry: Helps in studying metabolic pathways and enzyme kinetics by tracing the deuterium-labeled compound.

    Pharmaceutical Research: Used in the development and testing of new drugs, particularly in understanding drug metabolism and pharmacokinetics.

    Material Science: Employed in the synthesis of deuterated polymers and other advanced materials for research purposes.

Mechanism of Action

The mechanism of action of N-Methyl-2-nitroaniline-d3 is primarily related to its role as a tracer in analytical techniques. The deuterium atoms provide a distinct signal in NMR and mass spectrometry, allowing researchers to track the compound’s behavior in various chemical and biological systems. The nitro group can undergo reduction or substitution reactions, which are useful in studying reaction mechanisms and pathways.

Comparison with Similar Compounds

  • N-Methyl-2-nitroaniline
  • N-Methyl-4-nitroaniline
  • N,N-Dimethyl-2-nitroaniline

Comparison: N-Methyl-2-nitroaniline-d3 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterparts. This isotopic substitution provides enhanced analytical capabilities, making it a valuable tool in research. Compared to N-Methyl-4-nitroaniline, the 2-nitro position in this compound offers different reactivity and selectivity in chemical reactions. N,N-Dimethyl-2-nitroaniline, on the other hand, has two methyl groups, which can influence its chemical behavior and applications differently.

Properties

IUPAC Name

2-nitro-N-(trideuteriomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-6-4-2-3-5-7(6)9(10)11/h2-5,8H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBOUJZFFJDYTA-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662109
Record name N-(~2~H_3_)Methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112333-14-9
Record name N-(~2~H_3_)Methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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